

An In-depth Technical Guide to 1-(Benzylxy)-4-bromo-2-fluorobenzene

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Compound of Interest

Compound Name: 1-(Benzylxy)-4-bromo-2-fluorobenzene

Cat. No.: B134947

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-(Benzylxy)-4-bromo-2-fluorobenzene**. This versatile building block is of significant interest to researchers in organic synthesis and medicinal chemistry due to its unique combination of functional groups, which allow for a variety of chemical transformations.

Core Chemical Properties

1-(Benzylxy)-4-bromo-2-fluorobenzene is a polysubstituted aromatic compound. The interplay of the electron-donating benzylxy group and the electron-withdrawing halogen atoms (bromine and fluorine) on the benzene ring dictates its reactivity and potential applications as a synthetic intermediate.

Physicochemical Data

A summary of the key physicochemical properties of **1-(Benzylxy)-4-bromo-2-fluorobenzene** is presented in Table 1. While some experimental data is available, certain properties are predicted based on computational models due to a lack of comprehensive experimental reports.

Property	Value	Source
Molecular Formula	$C_{13}H_{10}BrFO$	[1] [2]
Molecular Weight	281.12 g/mol	[1]
CAS Number	185346-79-6	[2]
Appearance	White to off-white solid	[2]
Melting Point	31.0-37.0 °C	[2]
Boiling Point (Predicted)	329.1 ± 27.0 °C	
Density (Predicted)	1.445 ± 0.06 g/cm ³	
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water. [3]	

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **1-(Benzylxy)-4-bromo-2-fluorobenzene**. While a complete set of experimentally recorded spectra for this specific compound is not readily available in the public domain, representative data for similar structures provides valuable insights.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the fluorophenyl and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts of the carbons in the fluorophenyl ring will be particularly informative regarding the electronic effects of the substituents.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br

and ^{81}Br) will be a key feature, resulting in M and M+2 peaks of similar abundance.

- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the aromatic rings and the methylene group, and C-Br and C-F bonds.[\[1\]](#)

Synthesis and Experimental Protocols

The synthesis of **1-(Benzylxy)-4-bromo-2-fluorobenzene** can be achieved through a two-step process starting from 4-bromo-2-fluorophenol. This method involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis.

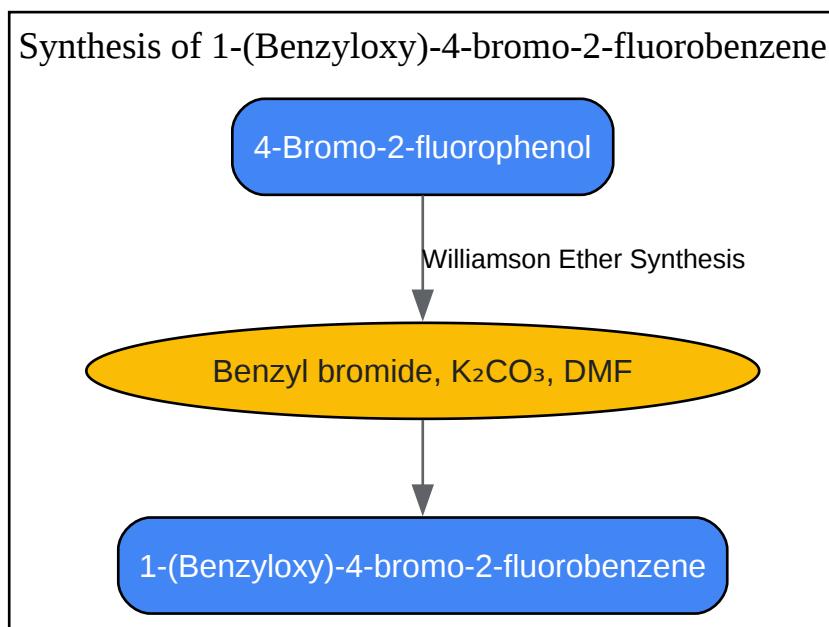
Recommended Synthetic Protocol

Step 1: Benzylation of 4-Bromo-2-fluorophenol

This initial step involves the O-alkylation of 4-bromo-2-fluorophenol with benzyl bromide in the presence of a suitable base.

- Materials:
 - 4-Bromo-2-fluorophenol
 - Benzyl bromide
 - Potassium carbonate (K_2CO_3)
 - Anhydrous N,N-Dimethylformamide (DMF)
- Procedure:
 - To a solution of 4-bromo-2-fluorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
 - Stir the mixture at room temperature for 30 minutes.
 - Add benzyl bromide (1.1 eq) dropwise to the suspension.

- Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **1-(Benzyl oxy)-4-bromo-2-fluorobenzene**.



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A simplified workflow for the synthesis of **1-(Benzyl oxy)-4-bromo-2-fluorobenzene**.

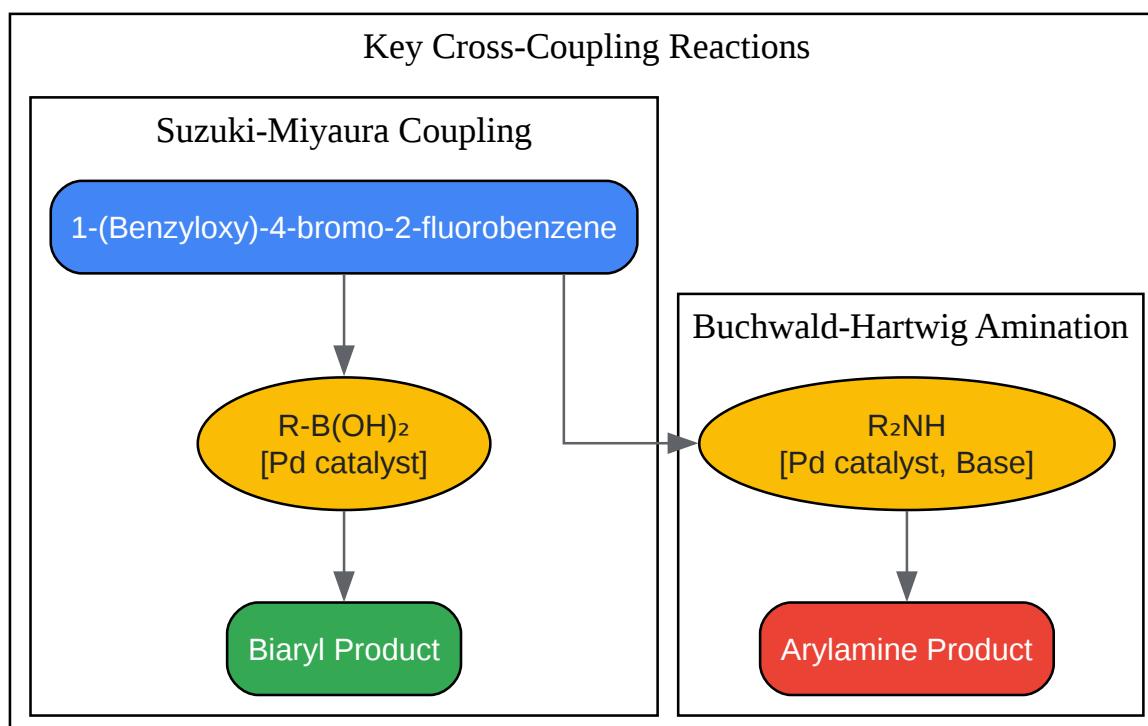
Reactivity and Potential Applications

The chemical reactivity of **1-(Benzyl oxy)-4-bromo-2-fluorobenzene** is centered around the aryl bromide and the electron-rich aromatic ring. These features make it a valuable precursor for the synthesis of more complex molecules through various cross-coupling reactions.

Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

- Suzuki-Miyaura Coupling: This reaction allows for the formation of a new C-C bond by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.
- Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. This is a key transformation for the synthesis of arylamines, another important class of compounds in drug discovery.

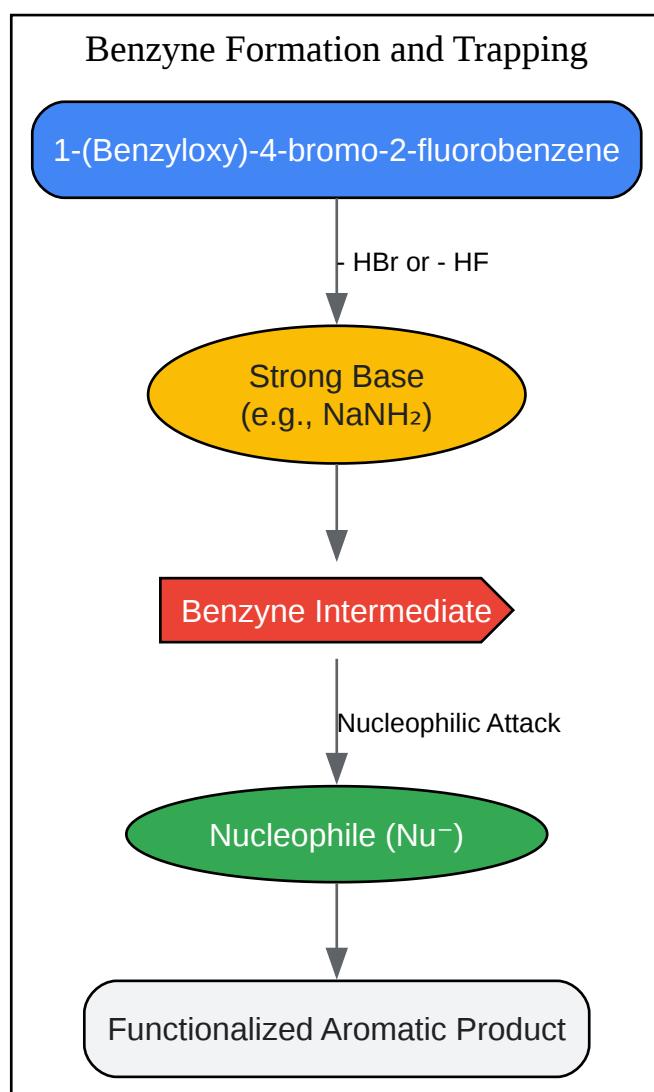


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Palladium-catalyzed cross-coupling reactions of **1-(benzyloxy)-4-bromo-2-fluorobenzene**.

Benzyne Formation

Under strong basic conditions, ortho-haloaryl compounds can undergo elimination to form a highly reactive benzyne intermediate. The presence of both bromine and fluorine atoms at the 1- and 2-positions suggests that **1-(benzyloxy)-4-bromo-2-fluorobenzene** could potentially form a benzyne intermediate upon treatment with a strong base like sodium amide or an organolithium reagent. This reactive intermediate can then be trapped by various nucleophiles or dienes to generate highly functionalized aromatic compounds.



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Proposed pathway for benzyne formation and subsequent reaction.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are prevalent in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. [4] The bromine atom serves as a synthetic handle for introducing further molecular diversity. While specific drug candidates derived directly from **1-(benzyloxy)-4-bromo-2-fluorobenzene** are not widely reported in the literature, its structural motifs are present in various biologically active molecules. Its utility as a building block allows for the synthesis of a wide range of derivatives that can be screened for various pharmacological activities. For instance, benzyloxy-containing chalcones and other derivatives have been investigated for their potential as anticancer and antimicrobial agents.[5]

Conclusion

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a valuable and versatile intermediate for organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides access to a wide array of complex molecular architectures. For researchers and scientists in drug development, this compound represents a key building block for the synthesis of novel chemical entities with potential therapeutic applications. Further exploration of its utility in the synthesis of biologically active compounds is a promising area for future research.

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